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Compound of Interest

Compound Name:
3-Hydroxypyrazine-2-carboxylic

acid

Cat. No.: B1581343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Hydroxypyrazine-2-carboxylic acid. The following sections detail the expected Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with

detailed experimental protocols for their acquisition. This document is intended to serve as a

valuable resource for the structural elucidation and characterization of this compound.

Molecular Structure and Properties
3-Hydroxypyrazine-2-carboxylic acid (C₅H₄N₂O₃) is a heterocyclic compound with a

molecular weight of approximately 140.10 g/mol .[1][2] Its structure, featuring both a carboxylic

acid and a hydroxyl group on a pyrazine ring, allows for the existence of tautomeric forms,

primarily the 3-hydroxy-pyrazine and the 3-oxo-3,4-dihydropyrazine forms. This tautomerism

can influence its spectroscopic properties.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Disclaimer: The NMR data presented below are predicted values based on spectroscopic

theory and data from structurally related pyrazine derivatives. Experimental verification is

recommended.
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¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the two protons on the

pyrazine ring and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical

shifts of the latter are highly dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Data for 3-Hydroxypyrazine-2-carboxylic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 - 11.0 Broad Singlet 1H
Carboxylic Acid (-

COOH)

~11.0 - 9.0 Broad Singlet 1H
Hydroxyl/Amide (-

OH/-NH)

~8.0 - 7.8 Doublet 1H Pyrazine Ring H

~7.7 - 7.5 Doublet 1H Pyrazine Ring H

¹³C NMR Spectroscopy
The carbon NMR spectrum will show five distinct signals corresponding to the carbon atoms of

the pyrazine ring and the carboxylic acid group.

Table 2: Predicted ¹³C NMR Data for 3-Hydroxypyrazine-2-carboxylic acid

Chemical Shift (δ) ppm Assignment

~165 Carboxylic Acid Carbonyl (C=O)

~155 Pyrazine Ring Carbon (C-OH)

~148 Pyrazine Ring Carbon (C-COOH)

~135 Pyrazine Ring Carbon (CH)

~128 Pyrazine Ring Carbon (CH)
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Infrared (IR) Spectroscopy
The IR spectrum of 3-Hydroxypyrazine-2-carboxylic acid is characterized by the absorption

bands of its key functional groups.

Table 3: Predicted IR Absorption Bands for 3-Hydroxypyrazine-2-carboxylic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (Carboxylic Acid

and Hydroxyl)

~1710 Strong C=O stretch (Carboxylic Acid)

~1670 Strong
C=O stretch (Amide tautomer)

/ C=N stretch

~1600, ~1480 Medium
C=C and C=N stretching

(Pyrazine ring)

~1300 Medium C-O stretch

~900 Broad O-H bend (out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the compound.

Table 4: Predicted Mass Spectrometry Data for 3-Hydroxypyrazine-2-carboxylic acid

m/z Ratio Predicted Fragment Ion Notes

140 [M]⁺• Molecular Ion

123 [M-OH]⁺ Loss of hydroxyl radical

95 [M-COOH]⁺ Loss of carboxyl group

68 [C₃H₂N₂O]⁺•
Further fragmentation of the

pyrazine ring
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Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data for a solid organic

compound such as 3-Hydroxypyrazine-2-carboxylic acid.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 3-Hydroxypyrazine-2-carboxylic
acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR

tube. The choice of solvent is crucial for ensuring the solubility of the compound and for

avoiding interference with the signals of interest.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a broadband probe.

¹H NMR Acquisition:

Tune and match the probe for the ¹H frequency.

Acquire a standard one-dimensional ¹H spectrum using a simple pulse-acquire sequence.

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15

ppm).

Optimize the acquisition time and relaxation delay to ensure adequate signal-to-noise and

accurate integration.

¹³C NMR Acquisition:

Tune and match the probe for the ¹³C frequency.

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200

ppm). A larger number of scans will be required compared to ¹H NMR due to the lower

natural abundance of ¹³C.
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Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr). Grind the

mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty sample compartment (or the clean ATR

crystal).

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

The final spectrum is presented as the ratio of the sample spectrum to the background

spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol, acetonitrile).

Instrumentation: Employ a mass spectrometer with a suitable ionization source, such as

Electrospray Ionization (ESI) or Electron Impact (EI).

Data Acquisition:
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Introduce the sample solution into the ion source.

Optimize the ion source parameters (e.g., capillary voltage, desolvation temperature for

ESI; electron energy for EI) to achieve stable ionization.

Acquire the mass spectrum over a relevant m/z range (e.g., 50-300).

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by

selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to

generate fragment ions.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data.

Spectroscopic Analysis Workflow
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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